2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile
Description
2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom and a nitrile group in its structure makes this compound particularly interesting for synthetic and pharmaceutical research.
Properties
CAS No. |
1564713-39-8 |
|---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2,3-dihydro-1-benzofuran.
Nitrile Introduction: The nitrile group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 5-bromo-2,3-dihydro-1-benzofuran with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent, such as dimethylformamide or tetrahydrofuran, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the nitrile group or to reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,3-dihydro-1-benzofuran: This compound lacks the nitrile group but shares the benzofuran core structure.
2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile: Similar to the target compound but with a chlorine atom instead of bromine.
2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetamide: Contains an amide group instead of a nitrile group.
Uniqueness
2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
